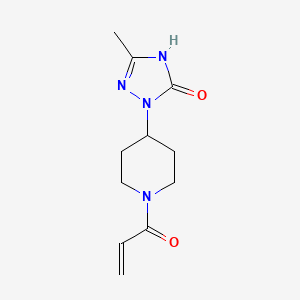
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is widely used as a research tool to study Parkinson's disease, neurodegeneration, and mitochondrial dysfunction.
作用机制
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one inhibits mitochondrial complex I, which is a critical component of the electron transport chain. This leads to the generation of reactive oxygen species and mitochondrial dysfunction, which ultimately results in the degeneration of dopaminergic neurons in the substantia nigra. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is metabolized to MPP+ by monoamine oxidase-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria and inhibits complex I, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has been shown to induce Parkinson's disease-like symptoms in animal models. These symptoms include tremors, rigidity, and bradykinesia. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one also induces the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been shown to induce mitochondrial dysfunction and oxidative stress in various cell types.
实验室实验的优点和局限性
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent and specific inhibitor of mitochondrial complex I, making it an excellent research tool for studying mitochondrial dysfunction and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models are well-established and widely used in preclinical drug development. However, there are limitations to using 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one in lab experiments. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is highly toxic and requires specialized equipment and expertise for handling. Additionally, 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models do not fully recapitulate the human disease.
未来方向
There are several future directions for 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one research. One direction is to develop new therapies that target mitochondrial dysfunction and oxidative stress in neurodegenerative diseases. Another direction is to develop new animal models that better recapitulate the human disease. Additionally, there is a need for better understanding of the mechanisms underlying 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced neurodegeneration and the role of mitochondrial dysfunction in other neurodegenerative diseases.
合成方法
The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one involves the reaction of 1-acetyl-4-(4-methoxyphenyl)piperazine with methylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to produce 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one. The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a multistep process that requires specialized equipment and expertise.
科学研究应用
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is widely used as a research tool to study Parkinson's disease and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species and mitochondrial dysfunction. This results in the degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
属性
IUPAC Name |
5-methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)14-6-4-9(5-7-14)15-11(17)12-8(2)13-15/h3,9H,1,4-7H2,2H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYDMOXSFAVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

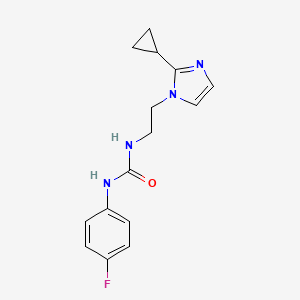

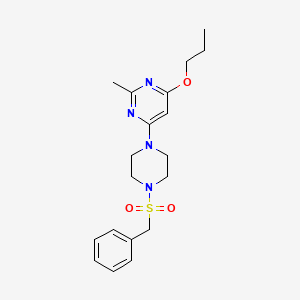
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)


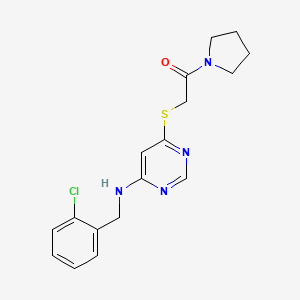
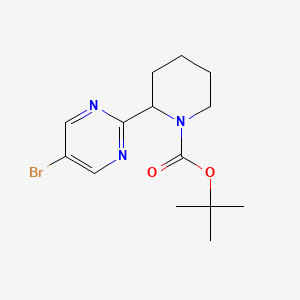

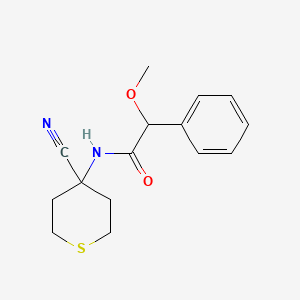
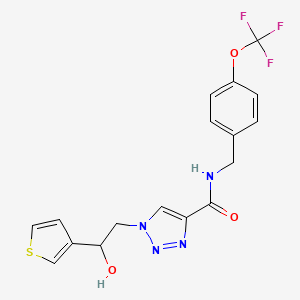
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)